7-[(4-tert-butylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
7-[(4-TERT-BUTYLPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the class of chromenes, which are known for their diverse biological activities and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-TERT-BUTYLPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone . This is followed by a series of reactions including cyclization and functional group modifications to achieve the final product.
Industrial Production Methods
the principles of green chemistry, such as the use of green solvents and catalysts, are often employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-[(4-TERT-BUTYLPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroquinones or other reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like acetone or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones .
Scientific Research Applications
7-[(4-TERT-BUTYLPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 7-[(4-TERT-BUTYLPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-[(4-TERT-BUTYLPHENYL)METHOXY]-6-METHYL-2,3-DIHYDRO-1H-CYCLOPENTA[C]CHROMEN-4-ONE: This compound is structurally similar but has a methyl group at the 6-position.
7-[(4-TERT-BUTYLBENZYLOXY)-6-METHYL-2,3-DIHYDRO-1H-CYCLOPENTA[C]CHROMEN-4-ONE: Another similar compound with a benzyloxy group instead of a methoxy group.
Uniqueness
The uniqueness of 7-[(4-TERT-BUTYLPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C23H24O3 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
7-[(4-tert-butylphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C23H24O3/c1-23(2,3)16-9-7-15(8-10-16)14-25-17-11-12-19-18-5-4-6-20(18)22(24)26-21(19)13-17/h7-13H,4-6,14H2,1-3H3 |
InChI Key |
ULIHRKOVVDELRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 |
Origin of Product |
United States |
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